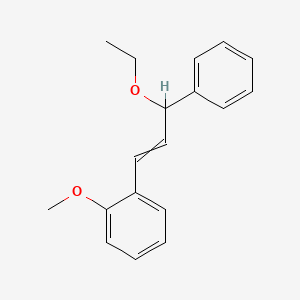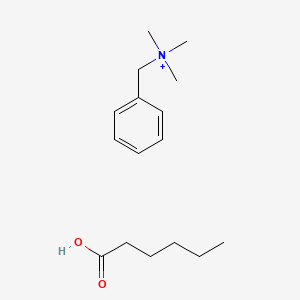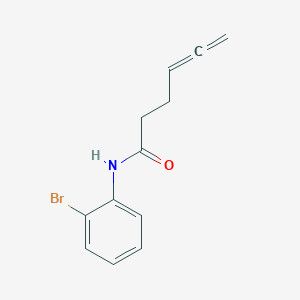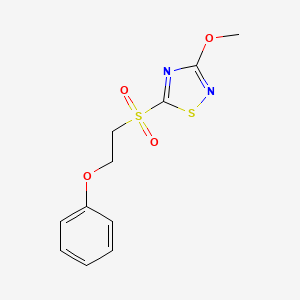![molecular formula C10H16N2O3 B14177580 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B14177580.png)
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- is a spirocyclic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol. This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The spirocyclic framework imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amines under controlled conditions . The reaction is carried out in an ethanol solution, and the intermediate products are further purified using crystallization techniques. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger volumes of reactants and solvents, and advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Diazaspiro[4.5]decane with exocyclic double bonds: A related compound with additional double bonds in its structure.
Uniqueness
1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)- is unique due to its specific spirocyclic structure and the presence of both diaza and acetic acid functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H16N2O3 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid |
InChI |
InChI=1S/C10H16N2O3/c13-8(14)7-12-6-2-4-10(9(12)15)3-1-5-11-10/h11H,1-7H2,(H,13,14)/t10-/m1/s1 |
InChIキー |
GMRMMTWQIQIQQU-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@]2(CCCN(C2=O)CC(=O)O)NC1 |
正規SMILES |
C1CC2(CCCN(C2=O)CC(=O)O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)

![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)


![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)



